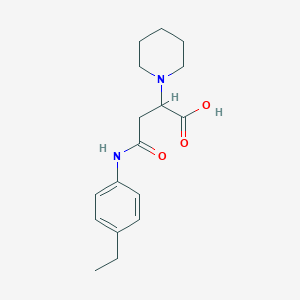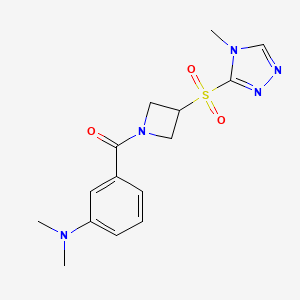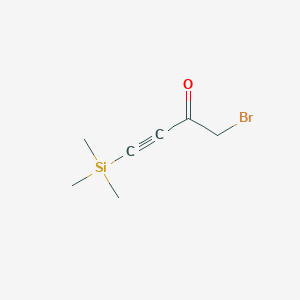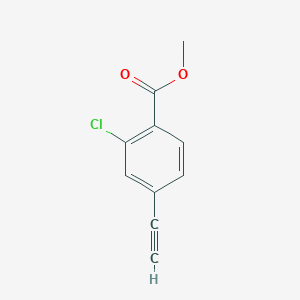
4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is an organic compound with a complex structure that includes an ethylphenyl group, an amino group, a piperidinyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylphenyl Group: This step involves the alkylation of aniline with ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Piperidinyl Group: The ethylphenylamine is then reacted with a piperidine derivative under acidic conditions to form the piperidinyl intermediate.
Formation of the Butanoic Acid Moiety: The final step involves the reaction of the piperidinyl intermediate with a butanoic acid derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- 4-((4-Propylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- 4-((4-Butylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
Uniqueness
4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to its specific ethylphenyl group, which may confer distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
4-(4-ethylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-13-6-8-14(9-7-13)18-16(20)12-15(17(21)22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-12H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQCHFUHXOKCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2386734.png)
![N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2386735.png)
![1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2386736.png)
![Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate](/img/structure/B2386737.png)



![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2386744.png)
![N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide](/img/structure/B2386746.png)
![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386748.png)
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)

